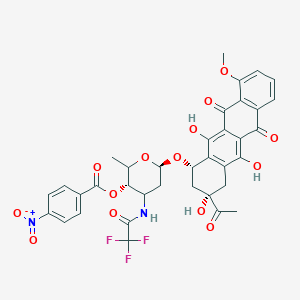
N-Trifluoroacetamido-4'-p-nitrobenzoyl Daunorubicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Trifluoroacetamido-4'-p-nitrobenzoyl Daunorubicin analogs involves glycosidation of protected sugar derivatives with daunomycinone under specific conditions. For example, the glycosidation of 2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-alpha-D-arabino-hexopyranosyl chloride with daunomycinone has been performed, leading to the creation of new daunorubicin analogs with varying activity levels against lymphocytic leukemia (Fuchs, Horton, Weckerle, & Winter, 1979).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of an N-trifluoroacetamido group and a 4'-p-nitrobenzoyl moiety attached to the daunorubicin core. This modification is essential for the biological activity and chemical properties of the analogs. The molecular structures are typically confirmed using spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions and Properties
These analogs exhibit specific chemical reactions based on their modified structures. The presence of the N-trifluoroacetamido and 4'-p-nitrobenzoyl groups influences the compound's reactivity, including its glycosidation behavior and interaction with biological targets. The chemical properties are determined by the functional groups' electronic and steric effects, which can affect the compound's stability, reactivity, and biological activity.
Physical Properties Analysis
The physical properties of N-Trifluoroacetamido-4'-p-nitrobenzoyl Daunorubicin analogs, such as solubility, melting point, and crystallinity, are influenced by the specific structural modifications. These properties are crucial for the compound's formulation, storage, and application in biological systems.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for understanding the compound's behavior in chemical syntheses and biological environments. The introduction of the N-trifluoroacetamido and 4'-p-nitrobenzoyl groups alters the compound's electronic environment, impacting its chemical properties and interactions.
Wissenschaftliche Forschungsanwendungen
Novel Drug Delivery Systems
Research has been conducted on the development of "smart" drug delivery systems (DDS) utilizing nanoparticles for controlled release, enhancing chemotherapeutic efficiency. For instance, daunorubicin-loaded titanium dioxide nanoparticles have been investigated for their pH-responsive release, demonstrating a more rapid release at lower pH levels, which is desirable for tumor-targeted drug delivery. Such systems aim to improve anticancer activity by ensuring the drug is more effectively delivered to cancer cells, potentially reducing side effects associated with traditional chemotherapy treatments (Haijun Zhang, Cailian Wang, Baoan Chen, Xuemei Wang, 2011).
Advanced Synthesis Techniques
In the realm of synthetic chemistry, novel methodologies for creating compounds with potential anticancer properties have been explored. For example, the synthesis of imidazo[5,4-f]benzimidazole(imino)quinone targeting NQO1 enzyme overexpression in solid tumors illustrates the ongoing research into new anticancer agents. Such studies involve complex chemical synthesis techniques, including selective nitration and nucleophilic aromatic substitution, to produce precursors for further development into active pharmaceutical ingredients (Mohammed Yaqob Shareef, Noor Mohammed Yaqob Shareef, 2021).
Enhancing Chemotherapeutic Agents
The development of nanocomposites for drug delivery, such as daunorubicin-TiO2 nanocomposites, focuses on improving the therapeutic index of chemotherapeutic agents. These studies aim to increase the drug's efficacy while minimizing adverse effects, a crucial aspect of oncology research. By controlling the drug release rate and targeting the drug more precisely to cancer cells, researchers hope to achieve better outcomes in cancer treatment (Haijun Zhang et al., 2011).
Molecular Mechanisms and Signal Pathways
Investigations into the molecular mechanisms and signaling pathways activated by chemotherapeutic agents like daunorubicin contribute to understanding how these drugs exert their effects at the cellular level. Understanding these pathways is essential for developing new therapeutic strategies and improving existing treatments. Research into the cellular response to drugs and their interactions with specific molecular targets can lead to more effective and targeted therapies (G. Laurent, J. Jaffrézou, 2001).
Eigenschaften
IUPAC Name |
[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31F3N2O14/c1-14-32(55-33(47)16-7-9-17(10-8-16)41(50)51)20(40-34(48)36(37,38)39)11-23(53-14)54-22-13-35(49,15(2)42)12-19-25(22)31(46)27-26(29(19)44)28(43)18-5-4-6-21(52-3)24(18)30(27)45/h4-10,14,20,22-23,32,44,46,49H,11-13H2,1-3H3,(H,40,48)/t14?,20?,22-,23-,32+,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBZBLPEFVMINN-HTDYBMPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31F3N2O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783586 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


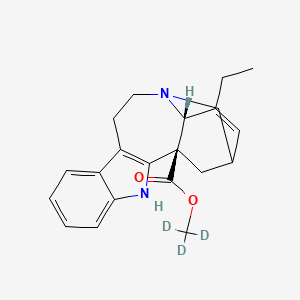
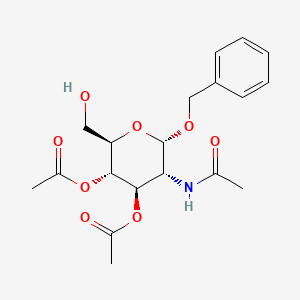
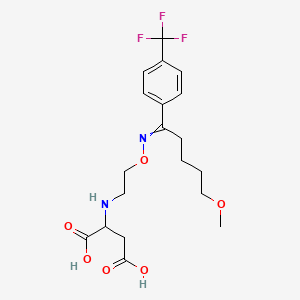
![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)
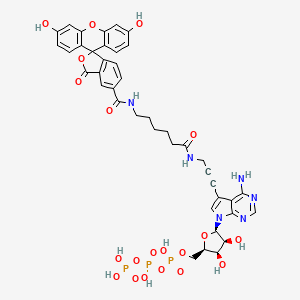

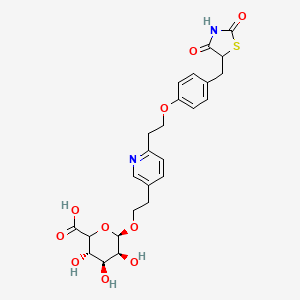
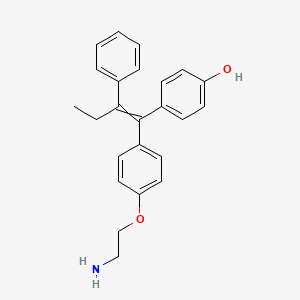
![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)
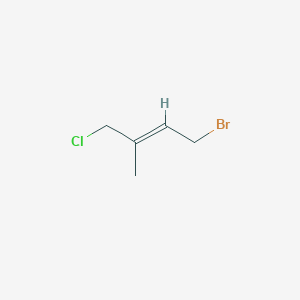
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)